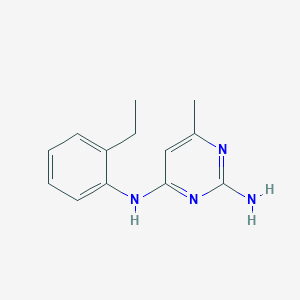

![molecular formula C18H21N5O2 B5501920 N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of similar pyrazole derivatives involves bioisosteric replacement of an indazole ring, often found in synthetic cannabinoids. The pyrazole ring system can create regioisomers, such as in the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers. The synthesis and analytical characterizations of these isomers, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, are crucial (McLaughlin et al., 2016).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives has been extensively analyzed using single crystal X-ray diffraction studies, confirming the dihedral angles and confirming twisted conformations between rings in similar compounds (Kumara et al., 2018).

Chemical Reactions and Properties

- Chemical reactions involving pyrazole derivatives can result in various products, such as 3-triazeno derivatives of pyrazole carboxylic acid and carboxamide esters. These transformations are often analogous to reactions of triazenoimidazoles, indicating a similarity in chemical behavior (Shealy & O'dell, 1971).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, including their thermal stability, have been studied. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C. The stability of these compounds is often analyzed using thermal analysis techniques (Kumara et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as the antibacterial activity of N-substituted pyrazole derivatives, have been evaluated. For instance, certain compounds in this class showed effectiveness against pathogenic strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antileukemic Activity : A study focused on the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide, demonstrating significant antileukemic activity and increased survival times in leukemia assays. This research indicates the potential of pyrazole derivatives, including compounds with similar structures to the specified chemical, in antileukemic applications (Shealy & O'dell, 1971).

Structural Characterization of Enaminones : Another study describes the synthesis of enaminones, including their structural determination through X-ray diffraction, suggesting the significance of tautomerism and intramolecular hydrogen bonds in such compounds. This research provides insight into the structural features that might be relevant for compounds like N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (Brbot-Šaranović et al., 2001).

N-substituted Pyrazoline Derivatives : Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided details on the molecular structure and interactions, which can be useful for understanding the behavior and potential reactivity of related pyrazole derivatives (Köysal et al., 2005).

Potential Applications

Anticancer and Antimicrobial Activities : A study on the synthesis, characterization, and biological evaluation of pyrazole derivatives highlighted their antitumor, antifungal, and antibacterial activities. These findings indicate the potential medical and pharmaceutical applications of pyrazole-based compounds (Titi et al., 2020).

Nematocidal Activity : Research into 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated a significant nematocidal activity, suggesting the utility of such compounds in agricultural applications, particularly in pest management (Zhao et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(8-14-9-13(2)20-21-14)19-18(24)17-10-15(22-23-17)11-25-16-6-4-3-5-7-16/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCVOUUWKQLLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)